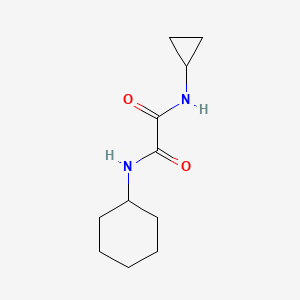

N-cyclohexyl-N'-cyclopropylethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cyclopropyl Ring in Drug Development

The cyclopropyl ring, an important component of N-cyclohexyl-N'-cyclopropylethanediamide, has been increasingly used in transitioning drug candidates from preclinical to clinical stages. This ring is known for its coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These features contribute to enhancing drug potency and reducing off-target effects (Talele, 2016).

Activation of Unsaturated Carbon-Carbon Bonds

Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts. This is relevant in the activation of unsaturated carbon-carbon bonds, a crucial aspect in organic synthesis. The ring-opening reactions of cyclopropenes involve metal complexes of vinyl carbenes as key intermediates (Archambeau et al., 2015).

Catalytic Hydrogenation in Chemical Industry

The cyclohexyl group plays a significant role in the chemical industry, particularly in catalytic processes. For instance, the selective hydrogenation of phenol to cyclohexanone, an important intermediate in polyamide manufacture, showcases the relevance of such structures in industrial chemistry (Wang et al., 2011).

Direct Cyclopropyl Transfer in Medicinal Chemistry

In medicinal chemistry, the cyclopropyl group is valued for its spatial and electronic features, combined with high metabolic stability. The direct cyclopropyl transfer onto nitrogen in heterocycles or amides is a novel method that has implications in the development of drugs, demonstrating the cyclopropyl group's versatility and importance (Gagnon et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds like n-cyclohexyl-n’-decylurea have been shown to target bifunctional epoxide hydrolase 2 in humans . This enzyme plays a crucial role in the detoxification of reactive epoxides .

Biochemical Pathways

Compounds that interact with enzymes like bifunctional epoxide hydrolase 2 can potentially influence the metabolism of xenobiotics and endogenous compounds .

Propriétés

IUPAC Name |

N-cyclohexyl-N'-cyclopropyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10(11(15)13-9-6-7-9)12-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSBTZFBIOJSNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid](/img/structure/B2595595.png)

![2-(4-methylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2595602.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2595604.png)

![O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate](/img/structure/B2595605.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2595606.png)

![Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2595608.png)

![1-{[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2595613.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-1-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxamide](/img/structure/B2595614.png)